

chemical properties of PROTAC BRD9 Degrader8

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Compound of Interest

Compound Name: PROTAC BRD9 Degrader-8

Cat. No.: B15621435

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An in-depth technical guide on the chemical properties and biological activity of **PROTAC BRD9 Degrader-8** (also known as compound E5), a highly potent and selective molecule designed for the targeted degradation of Bromodomain-containing protein 9 (BRD9). This document is intended for researchers, scientists, and drug development professionals, providing key data, experimental methodologies, and pathway visualizations.

Introduction

PROTAC BRD9 Degrader-8 is a Proteolysis Targeting Chimera (PROTAC), a heterobifunctional molecule designed to induce the degradation of specific target proteins.[1] It operates by linking the target protein, BRD9, to an E3 ubiquitin ligase, thereby hijacking the cell's natural ubiquitin-proteasome system to mark BRD9 for destruction.[1] BRD9 is a subunit of the human SWI/SNF (BAF) chromatin remodeling complex, which plays a critical role in regulating gene expression.[2] Aberrant BRD9 activity has been implicated in several cancers, making it an attractive therapeutic target.[2][3] PROTAC BRD9 Degrader-8 (compound E5) has demonstrated exceptional potency and selectivity, showing promise for the treatment of hematological tumors.[4][5]

Chemical and Physical Properties

The fundamental chemical and physical characteristics of a compound are crucial for its development and application in research. While a complete public datasheet for **PROTAC BRD9 Degrader-8** is not available, the table below summarizes known analogous information for representative PROTACs to provide context.



Property	Data	Reference
Compound Name	PROTAC BRD9 Degrader-8 (Compound E5)	[4]
Molecular Formula	Data not publicly available	
Molecular Weight	Data not publicly available	_
CAS Number	Data not publicly available	
Appearance	Typically exists as a solid at room temp.	[6]
Solubility	Soluble in DMSO	

Biological Activity

PROTAC BRD9 Degrader-8 exhibits potent biological activity, characterized by its ability to induce the degradation of BRD9 and inhibit the proliferation of cancer cell lines at very low concentrations.[4][5]

Parameter	Cell Line	Value	Reference
DC50	MV4-11	16 pM	[4][7]
IC50	MV4-11	0.27 nM	[4][7]
IC50	OCI-LY10	1.04 nM	[4][7]

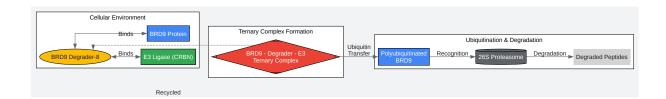
- DC₅₀ (Half-maximal Degradation Concentration): The concentration of the degrader required to reduce the level of the target protein by 50%.
- IC₅₀ (Half-maximal Inhibitory Concentration): The concentration of the degrader required to inhibit a biological process (such as cell proliferation) by 50%.

Mechanism of Action

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.[8] **PROTAC BRD9 Degrader-8** specifically recruits the Cereblon



(CRBN) E3 ligase.[5] This proximity facilitates the transfer of ubiquitin from the E3 ligase to BRD9. The polyubiquitinated BRD9 is then recognized and degraded by the 26S proteasome. The degrader molecule is not consumed in this process and can proceed to induce the degradation of additional BRD9 proteins, acting in a catalytic manner.[8]



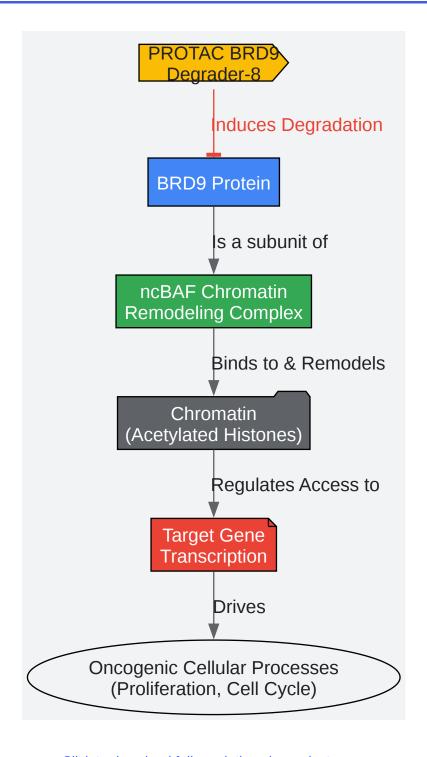
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PROTAC BRD9 Degrader-8 Mechanism of Action.

Signaling Pathways

BRD9 is a crucial component of the non-canonical SWI/SNF (ncBAF) chromatin remodeling complex, acting as an "epigenetic reader" that recognizes acetylated histones.[9] By influencing chromatin structure, the BAF complex regulates the expression of a multitude of genes.[2] The degradation of BRD9 disrupts these functions, impacting downstream signaling pathways involved in cell proliferation, cell cycle control, and oncogenesis. Studies have shown that BRD9 inhibition or degradation can affect various pathways, including those related to MYC, the cell cycle, and androgen receptor signaling.[10][11]





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Role of BRD9 in Gene Regulation.

Experimental Protocols

Protocol 1: Western Blotting for BRD9 Degradation



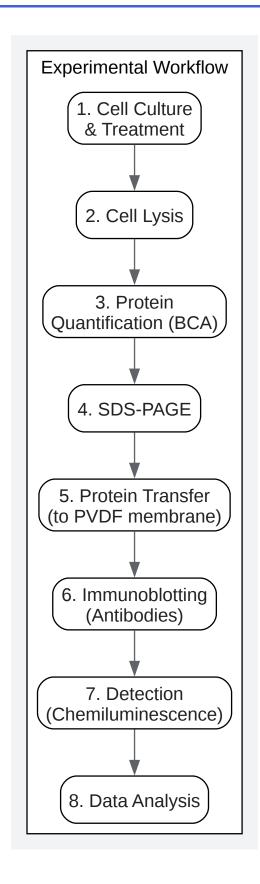




This protocol is used to quantify the dose- and time-dependent degradation of BRD9 protein following treatment with **PROTAC BRD9 Degrader-8**.

Workflow Diagram





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Western Blotting Experimental Workflow.



Materials:

- MV4-11 or OCI-LY10 cells
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- PROTAC BRD9 Degrader-8 (and DMSO as vehicle control)
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- Laemmli sample buffer
- SDS-PAGE gels and running buffer
- · PVDF membrane and transfer buffer
- Blocking buffer (e.g., 5% non-fat milk in TBST)
- Primary antibodies: anti-BRD9, anti-GAPDH or anti-β-actin (loading control)
- HRP-conjugated secondary antibody
- Enhanced Chemiluminescence (ECL) substrate
- Imaging system

Procedure:

- Cell Culture and Treatment: Seed MV4-11 cells at an appropriate density in multi-well plates.
 Allow cells to grow for 24 hours. Treat cells with a range of concentrations of PROTAC BRD9
 Degrader-8 (e.g., 0.01 pM to 100 nM) or DMSO for a specified time (e.g., 4, 8, 12, or 24 hours).[12][13]
- Cell Lysis: Wash cells with ice-cold PBS. Add ice-cold RIPA buffer, incubate on ice for 30 minutes, and centrifuge to pellet cell debris. Collect the supernatant containing the protein lysate.[13]



- Protein Quantification: Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's protocol.[13]
- Sample Preparation and SDS-PAGE: Normalize protein concentrations for all samples. Add
 Laemmli sample buffer and boil for 5 minutes. Load equal amounts of protein per lane on an
 SDS-PAGE gel and run to separate proteins by size.[12]
- Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[12]
- Immunoblotting:
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - o Incubate the membrane with the primary anti-BRD9 antibody overnight at 4°C.
 - Wash the membrane three times with TBST.
 - Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane three times with TBST.[12]
- Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system. Re-probe the membrane with a loading control antibody (e.g., anti-GAPDH) to ensure equal protein loading.[12]
- Data Analysis: Quantify band intensity using densitometry software. Normalize BRD9 band intensity to the loading control. Calculate the percentage of BRD9 degradation relative to the DMSO-treated control to determine DC₅₀ values.

Protocol 2: Cell Viability Assay

This protocol measures the anti-proliferative effects of **PROTAC BRD9 Degrader-8** to determine its IC₅₀ value.

Materials:

MV4-11 or OCI-LY10 cells



- · Complete cell culture medium
- PROTAC BRD9 Degrader-8 (and DMSO as vehicle control)
- 96-well clear-bottom plates
- CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
- Luminometer

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of medium.
- Compound Treatment: Prepare serial dilutions of PROTAC BRD9 Degrader-8. Add the compound to the wells, resulting in a final concentration range (e.g., 0.01 nM to 1 μM).
 Include DMSO-only wells as a negative control.
- Incubation: Incubate the plate for 72-120 hours at 37°C in a humidified incubator with 5% CO₂.
- Viability Measurement:
 - Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
 - Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically a volume equal to the cell culture medium).
 - Mix on an orbital shaker for 2 minutes to induce cell lysis.
 - Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Data Acquisition: Measure luminescence using a plate-reading luminometer.
- Data Analysis: Normalize the luminescence readings to the DMSO control wells (representing 100% viability). Plot the normalized values against the logarithm of the



compound concentration and fit the data to a four-parameter dose-response curve to calculate the IC₅₀ value.

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